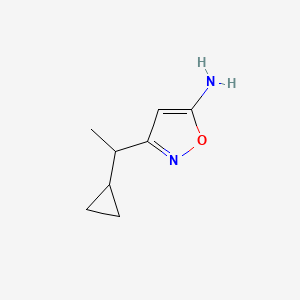

3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine

Beschreibung

Eigenschaften

IUPAC Name |

3-(1-cyclopropylethyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5(6-2-3-6)7-4-8(9)11-10-7/h4-6H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULFBUJWNSVRSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a five-membered oxazole ring with an amine group and a cyclopropyl ethyl substituent. Its molecular formula is .

The biological activity of this compound is thought to involve interactions with various molecular targets, including enzymes and receptors. The oxazole ring may facilitate binding to specific biological targets, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds containing the oxazole moiety exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains has been explored:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Weak inhibition | |

| Pseudomonas aeruginosa | No significant activity |

Anticancer Activity

The compound has also been evaluated for anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Case Study 1: Antitumor Efficacy

In vitro studies demonstrated that this compound significantly reduced cell viability in HeLa cells after 48 hours of treatment. Flow cytometry analysis indicated an increase in the percentage of apoptotic cells, suggesting a mechanism involving programmed cell death.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted to evaluate the efficacy of the compound against Gram-positive and Gram-negative bacteria. Results showed that while the compound exhibited moderate activity against Staphylococcus aureus, it was ineffective against Pseudomonas aeruginosa.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine exhibits promising anticancer properties. Studies have shown that derivatives of oxazoles can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival. The specific mechanism of action for this compound is under investigation, but its ability to modulate enzyme activity related to cancer cell metabolism is a focal point of research.

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may possess neuroprotective properties. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research into the compound's interaction with neuroreceptors and its impact on neurotransmitter levels is ongoing.

Organic Synthesis

Building Block for Pharmaceuticals

this compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. The compound's reactivity can be exploited in coupling reactions, allowing for the formation of more complex molecules.

Biochemical Research

Biological Assays

In biochemical applications, this compound is utilized as an organic buffer in various assays. Its stability and solubility make it suitable for studies involving enzyme kinetics and protein interactions. The compound's role as a small molecule scaffold facilitates the design of inhibitors or activators for specific biological targets.

Case Studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar 1,2-Oxazol-5-amine Derivatives

Structural and Physicochemical Properties

A comparative analysis of substituent effects on key properties is summarized below:

Key Observations:

- Alkyl vs. Aryl Substituents : Alkyl-substituted derivatives (e.g., cyclopropylethyl, cyclopropylmethyl) exhibit lower polarity and higher lipophilicity than aryl-substituted analogs. This impacts solubility and membrane permeability.

- Halogen Effects : Bromine and fluorine in aryl derivatives (e.g., ) increase molecular weight and polarity, enhancing binding specificity in biological targets.

Hydrogen Bonding and Crystallography

Hydrogen bonding patterns, critical for crystal packing and solubility, vary with substituents:

- The amine group (-NH₂) in all derivatives acts as a hydrogen bond donor.

- Fluorine and oxygen atoms in halogenated or methoxy-substituted compounds serve as acceptors, influencing crystal lattice stability .

- Structural studies of analogs (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine) highlight the role of software like SHELXL and ORTEP-3 in resolving hydrogen-bonded networks .

Vorbereitungsmethoden

Cyclization of α-Haloketones with Amino Precursors

One classical approach to 1,2-oxazole derivatives is the cyclization of α-haloketones with amidoximes or hydroxylamine derivatives. For 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine, the following route is plausible:

Step 1: Synthesize or procure an α-haloketone bearing the 1-cyclopropylethyl substituent at the α-position. This can be achieved by halogenation of the corresponding ketone or via alkylation of cyclopropyl ethyl precursors.

Step 2: React the α-haloketone with an amidoxime or hydroxylamine derivative under basic or neutral conditions to induce cyclization, forming the oxazole ring with the amino group at position 5.

This method is supported by analogous syntheses of substituted oxazol-5-amines reported in heterocyclic chemistry literature, where amidoximes act as nitrogen donors for ring closure.

Use of 1,2-Oxazole Precursors and Subsequent Functionalization

Alternatively, the compound can be prepared by:

Constructing a 1,2-oxazole ring without the 1-cyclopropylethyl substituent initially.

Introducing the 1-cyclopropylethyl group via cross-coupling reactions (e.g., Suzuki–Miyaura coupling) or alkylation at the 3-position.

However, this requires the availability of suitable halogenated oxazole intermediates and compatible reaction conditions to preserve the amino group.

Research Findings and Data Summary

| Preparation Method | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|

| Cyclization of α-haloketone with amidoxime | α-Haloketone (with 1-cyclopropylethyl), amidoxime, base, solvent (EtOH, MeOH) | Moderate to High (50-90%) | Classical method, requires preparation of α-haloketone precursor |

| Cross-coupling on halogenated oxazole | Halogenated oxazole intermediate, cyclopropylethyl boronic acid/ester, Pd catalyst, base | Variable (40-80%) | Requires careful control to avoid amino group deactivation |

| One-pot Lewis acid catalyzed MCR | Precursors including β-ketoesters, amino components, InCl3 catalyst, ultrasound, 50% EtOH, 40 °C | High (80-95%) | Efficient and green method for related heterocycles, potential for adaptation |

Detailed Synthetic Example (Hypothetical)

Synthesis of α-haloketone precursor:

Cyclopropylethyl ketone is halogenated at the α-position using N-bromosuccinimide (NBS) in an inert solvent like dichloromethane at 0 °C to room temperature.

-

The α-bromoketone is reacted with amidoxime in ethanol under reflux with triethylamine as base for 4–6 hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification via recrystallization or chromatography.

-

The product is confirmed by NMR (proton and carbon), IR spectroscopy, and mass spectrometry, showing characteristic signals for the oxazole ring and the amino group.

Notes on Purification and Yield Optimization

Purification typically involves recrystallization from ethanol or ethyl acetate.

Chromatographic techniques such as silica gel flash chromatography are used when impurities are present.

Reaction parameters such as temperature, solvent choice, and catalyst loading significantly affect yields and purity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of pre-formed oxazole precursors. For example, cyclopropylethyl substituents can be introduced using cyclopropane-containing alkyl halides under nucleophilic substitution conditions. Steric hindrance from the cyclopropylethyl group necessitates optimized reaction temperatures (e.g., 60–80°C) and polar aprotic solvents (e.g., DMF) to enhance reactivity . Purity is monitored via HPLC or LC-MS, with yields reported between 40–70% depending on substituent steric effects .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and cyclopropane ring integrity. For example, cyclopropane protons appear as multiplets near δ 0.5–1.5 ppm, while the oxazole C5-amine proton resonates near δ 6.0–6.5 ppm .

- IR Spectroscopy : The NH₂ stretch (3350–3450 cm⁻¹) and oxazole ring vibrations (1600–1650 cm⁻¹) are diagnostic .

- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]⁺ for C₈H₁₁N₂O at m/z 151.0871) .

Q. How is crystallographic data for this compound acquired and refined?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using synchrotron or laboratory sources. Data collection employs Bruker or Rigaku diffractometers, with structures refined using SHELXL . Hydrogen bonding networks are analyzed via Mercury or OLEX2, with graph-set notation (e.g., ) to classify interactions .

Advanced Research Questions

Q. How can computational modeling predict hydrogen bonding patterns in this compound crystals?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model intermolecular interactions. Lattice energy minimization via programs like CrystalPredictor identifies stable packing motifs. Experimental SCXRD data (e.g., C–H⋯N/O interactions with d = 2.8–3.2 Å) validate these models .

Q. What strategies resolve contradictions in reported spectral or crystallographic data for this compound?

- Methodological Answer : Contradictions arise from polymorphic variations or solvent effects. Cross-validate using:

- Variable-temperature NMR to assess dynamic effects.

- PXRD to compare experimental vs. simulated patterns from SCXRD data.

- DFT-based NMR chemical shift calculations (e.g., using Gaussian) to match experimental spectra .

Q. How does the cyclopropylethyl substituent influence regioselectivity in derivatization reactions?

- Methodological Answer : The cyclopropylethyl group increases steric bulk, directing electrophilic substitution to the oxazole C4 position. For example, nitration or halogenation favors C4 over C5 due to reduced accessibility of the amine group. Computational Fukui indices (electrophilicity) predict reactivity trends .

Q. What are the challenges in synthesizing enantiopure this compound, and how are they addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.